molecular formula C8H17ClN2O2S B13550786 1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride

1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride

Cat. No.: B13550786
M. Wt: 240.75 g/mol
InChI Key: XXKZLDZVGXQHOO-UHFFFAOYSA-N
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Description

1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and sulfonamide moiety.

Preparation Methods

The synthesis of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.

Chemical Reactions Analysis

1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride can be compared with other spirocyclic sulfonamides, such as:

  • 1-azaspiro[4.5]decane-3-sulfonamide hydrochloride
  • 1-azaspiro[5.4]decane-3-sulfonamide hydrochloride

These compounds share similar structural features but differ in the size of the spirocyclic ring, which can influence their chemical reactivity and biological activity. The uniqueness of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride lies in its specific ring size and the resulting steric and electronic properties .

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-azaspiro[4.4]nonane-3-sulfonamide;hydrochloride

InChI

InChI=1S/C8H16N2O2S.ClH/c9-13(11,12)7-5-8(10-6-7)3-1-2-4-8;/h7,10H,1-6H2,(H2,9,11,12);1H

InChI Key

XXKZLDZVGXQHOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CN2)S(=O)(=O)N.Cl

Origin of Product

United States

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